Strychnine sulfate pentahydrate

Übersicht

Beschreibung

Strychnine sulfate pentahydrate: is a crystalline alkaloid compound derived from the seeds of the Strychnos nux-vomica tree. It is known for its potent neurotoxic properties and has been historically used as a pesticide and in scientific research. The compound is highly toxic and can cause severe convulsions and death if ingested in significant quantities .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: : Strychnine sulfate pentahydrate can be synthesized through the extraction of strychnine from the seeds of the Strychnos nux-vomica tree, followed by its reaction with sulfuric acid to form the sulfate salt. The pentahydrate form is obtained by crystallizing the compound from an aqueous solution .

Industrial Production Methods: : Industrially, this compound is produced by extracting strychnine from the seeds using solvents such as ethanol or methanol. The extracted strychnine is then purified and reacted with sulfuric acid to form the sulfate salt. The final product is crystallized from water to obtain the pentahydrate form .

Analyse Chemischer Reaktionen

Types of Reactions: : Strychnine sulfate pentahydrate undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions

Oxidation: Strychnine can be oxidized using reagents such as potassium permanganate or chromium trioxide under acidic conditions.

Reduction: Reduction of strychnine can be achieved using hydrogen gas in the presence of a palladium catalyst.

Substitution: Substitution reactions can occur with halogens or other electrophiles in the presence of suitable catalysts.

Major Products: : The major products formed from these reactions include various oxidized or reduced derivatives of strychnine, as well as substituted strychnine compounds .

Wissenschaftliche Forschungsanwendungen

Pharmacological Studies

Mechanism of Action

Strychnine sulfate pentahydrate primarily acts as an antagonist to glycine and acetylcholine receptors in the nervous system. By inhibiting glycine receptors, it increases neuronal excitability, leading to severe muscle spasms and convulsions. This property makes it a valuable tool for studying neurotransmitter systems and their associated disorders .

Research Applications

- Neurotoxin Studies : Researchers utilize strychnine to investigate neurotoxic mechanisms and develop potential antidotes.

- Drug Development : The compound's interaction with neurotransmitter receptors aids in the design of new pharmacological agents targeting similar pathways.

Neurobiology Research

This compound is instrumental in neurobiology for exploring the roles of glycine receptors in various neurological conditions:

- Glycine Receptor Studies : It helps elucidate the function of inhibitory neurotransmitters, contributing to a better understanding of disorders like epilepsy and spasticity.

- Neuronal Behavior Analysis : In vitro studies show that strychnine can dramatically increase neuronal firing rates within minutes, providing insights into synaptic transmission dynamics.

Analytical Chemistry

In analytical chemistry, this compound is employed for developing assays to detect and quantify alkaloids:

- Assay Development : Its properties facilitate the creation of sensitive detection methods for alkaloids in biological samples.

- Quality Control : The compound is used in quality control processes to ensure the accuracy of chemical analyses in pharmaceutical products .

Forensic Science

This compound plays a critical role in forensic toxicology:

- Poisoning Investigations : It is utilized to determine exposure levels in cases of suspected poisoning, providing essential data for legal investigations.

- Toxicological Analysis : The compound's presence can be detected in biological samples, aiding in post-mortem examinations to establish cause of death .

Data Table: Summary of Applications

| Application Area | Specific Use Cases | Key Insights |

|---|---|---|

| Pharmacology | Neurotoxin studies, drug development | Mechanistic insights into neurotransmission |

| Neurobiology | Glycine receptor studies, neuronal behavior analysis | Understanding synaptic dynamics |

| Analytical Chemistry | Assay development, quality control | Enhanced detection methods for alkaloids |

| Forensic Science | Poisoning investigations, toxicological analysis | Critical data for legal investigations |

Case Studies

-

Neurotoxic Mechanism Investigation

A study demonstrated that this compound effectively induced convulsions in animal models, allowing researchers to explore potential therapeutic interventions for excitatory neurotransmitter dysregulation . -

Forensic Toxicology Application

In a forensic case involving suspected strychnine poisoning, toxicological analysis confirmed the presence of this compound in biological samples, leading to a successful prosecution based on established exposure levels .

Wirkmechanismus

Strychnine sulfate pentahydrate acts as an antagonist of glycine and acetylcholine receptors in the central nervous system. By blocking these receptors, it prevents the inhibitory effects of glycine, leading to uncontrolled muscle contractions and convulsions. The primary molecular targets are the motor nerve fibers in the spinal cord, which control muscle contraction .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds: : Other compounds similar to strychnine sulfate pentahydrate include brucine, another alkaloid derived from the Strychnos nux-vomica tree, and other neurotoxic alkaloids such as coniine and nicotine .

Uniqueness: : this compound is unique due to its potent neurotoxic effects and its historical significance as a pesticide and research compound. Unlike brucine, which has a similar structure but is less toxic, this compound is highly toxic and has a more pronounced effect on the central nervous system .

Biologische Aktivität

Strychnine sulfate pentahydrate is a highly toxic alkaloid primarily derived from the seeds of Strychnos nux-vomica. It is well-known for its potent neurotoxic effects, particularly as an antagonist of glycine and acetylcholine receptors. This article delves into the biological activity of this compound, highlighting its mechanisms of action, pharmacokinetics, and relevant case studies.

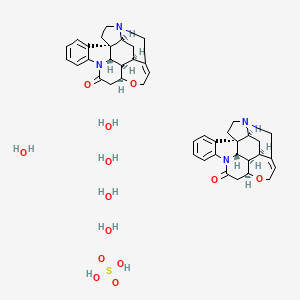

- Molecular Formula : C42H56N4O13S·5H2O

- Molecular Weight : 856.98 g/mol

- CAS Number : 60-41-3

Strychnine exerts its biological effects primarily through the following mechanisms:

- Glycine Receptor Antagonism :

- Acetylcholine Receptor Interaction :

Absorption

Strychnine is rapidly absorbed through various routes:

- Oral Administration : Quickly enters the bloodstream from the gastrointestinal tract.

- Injection : Similar absorption rates as oral administration for a 4 mg dose .

Distribution

- Strychnine is distributed widely in body tissues, with significant concentrations found in the blood, liver, and kidneys shortly after ingestion .

Metabolism

- The liver metabolizes strychnine via microsomal enzymes. The biological half-life is approximately 10 hours .

Excretion

- Excretion occurs primarily through urine, with around 5-15% of a sublethal dose eliminated within the first 6 hours post-ingestion .

Toxicological Profile

The typical fatal dose of strychnine ranges from 60 to 100 mg, with symptoms manifesting within 1 to 2 hours post-exposure. Symptoms include:

- Muscle rigidity and spasms

- Asphyxia due to respiratory muscle paralysis

- Potentially leading to death if untreated .

Case Study 1: Human Poisoning Incident

A documented case involved a 32-year-old male who ingested this compound in an attempt at self-harm. He exhibited severe muscle spasms and respiratory distress within minutes of ingestion. Emergency treatment included administration of activated charcoal and supportive care; however, he succumbed to respiratory failure within two hours.

Case Study 2: Veterinary Toxicology

In veterinary medicine, cases of strychnine poisoning have been reported in dogs and livestock due to accidental ingestion of rodenticide. Clinical signs included hyperexcitability, muscle tremors, and seizures. Treatment protocols typically involve decontamination and symptomatic management.

Research Findings

Recent studies have focused on the synthesis and crystallization properties of this compound. Research indicates that variations in crystallization conditions can affect the stability and solubility of this compound, which is crucial for its application in research settings .

| Study Focus | Findings | Implications |

|---|---|---|

| Glycine receptor antagonism | Strychnine significantly increases motor neuron excitability | Highlights potential therapeutic targets for modulating neuromuscular disorders |

| Crystallization studies | Stability varies with environmental conditions | Important for pharmaceutical formulations |

Eigenschaften

IUPAC Name |

(4aR,5aS,8aR,13aS,15aS,15bR)-4a,5,5a,7,8,13a,15,15a,15b,16-decahydro-2H-4,6-methanoindolo[3,2,1-ij]oxepino[2,3,4-de]pyrrolo[2,3-h]quinolin-14-one;sulfuric acid;pentahydrate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/2C21H22N2O2.H2O4S.5H2O/c2*24-18-10-16-19-13-9-17-21(6-7-22(17)11-12(13)5-8-25-16)14-3-1-2-4-15(14)23(18)20(19)21;1-5(2,3)4;;;;;/h2*1-5,13,16-17,19-20H,6-11H2;(H2,1,2,3,4);5*1H2/t2*13-,16-,17-,19-,20-,21+;;;;;;/m00....../s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FDQUTDUZMOOVST-ZKOSLKCXSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN2CC3=CCOC4CC(=O)N5C6C4C3CC2C61C7=CC=CC=C75.C1CN2CC3=CCOC4CC(=O)N5C6C4C3CC2C61C7=CC=CC=C75.O.O.O.O.O.OS(=O)(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CN2CC3=CCO[C@H]4CC(=O)N5[C@H]6[C@H]4[C@H]3C[C@H]2[C@@]61C7=CC=CC=C75.C1CN2CC3=CCO[C@H]4CC(=O)N5[C@H]6[C@H]4[C@H]3C[C@H]2[C@@]61C7=CC=CC=C75.O.O.O.O.O.OS(=O)(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C42H56N4O13S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

857.0 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

60491-10-3 | |

| Record name | Strychnine sulfate pentahydrate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0060491103 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | STRYCHNINE SULFATE PENTAHYDRATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3D8109DYZ8 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: Why is the adsorption of Strychnine sulfate pentahydrate to montmorillonite affected by impurities, while the adsorption of methylene blue is not?

A1: The research paper demonstrates that the presence of impurities, particularly water-insoluble magnesium, in montmorillonite significantly influences the adsorption of this compound []. This suggests that the impurities may compete for the same adsorption sites on the montmorillonite surface as this compound.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.